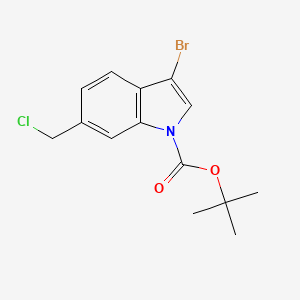tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate
CAS No.:
Cat. No.: VC16561082
Molecular Formula: C14H15BrClNO2
Molecular Weight: 344.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H15BrClNO2 |
|---|---|
| Molecular Weight | 344.63 g/mol |
| IUPAC Name | tert-butyl 3-bromo-6-(chloromethyl)indole-1-carboxylate |
| Standard InChI | InChI=1S/C14H15BrClNO2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,7H2,1-3H3 |
| Standard InChI Key | XBKHBZRDYFDIMT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)CCl)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a substituted indole core, a bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective group for the indole nitrogen, enhancing stability during synthetic manipulations. Bromine at the 3-position and a chloromethyl group at the 6-position introduce sites for electrophilic and nucleophilic reactions, respectively .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅BrClNO₂ |
| Molecular Weight | 344.63 g/mol |
| IUPAC Name | tert-butyl 3-bromo-6-(chloromethyl)indole-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)CCl)Br |
| InChI Key | XBKHBZRDYFDIMT-UHFFFAOYSA-N |
The Boc group’s steric bulk moderates reactivity at the indole nitrogen, while the bromine and chloromethyl groups enable cross-coupling and alkylation reactions, respectively .
Synthesis and Purification
Synthetic Pathways
Two primary methods dominate the synthesis of tert-butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate:
Method 1: Sequential Functionalization
-
Starting Material: tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate.
-
Bromination: Treatment with bromine or N-bromosuccinimide (NBS) under inert atmosphere (e.g., nitrogen) at 0–25°C.
-
Workup: Quenching with aqueous sodium thiosulfate to remove excess bromine.
-
Purification: Column chromatography (hexane/ethyl acetate) yields the product in ~70% purity.
Method 2: One-Pot Alkylation-Bromination
A one-pot procedure reported by Matziari and Xie (2018) involves:
-
Reagents: Triethyl phosphonoacetate and tert-butyl 3-bromomethylindole-1-carboxylate.
-
Conditions: Room temperature, 24 hours in dimethylformamide (DMF).
Table 2: Comparison of Synthesis Methods
Method 2 offers higher yields and milder conditions, making it preferable for large-scale synthesis .
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s dual functionality (bromine and chloromethyl groups) positions it as a critical intermediate in medicinal chemistry:
-
Suzuki-Miyaura Coupling: The bromine atom facilitates palladium-catalyzed cross-coupling with aryl boronic acids to generate biaryl structures, common in kinase inhibitors.
-
Nucleophilic Substitution: The chloromethyl group undergoes substitution with amines or thiols to yield analogs with enhanced bioavailability .
Case Study: Acrylate Derivatives
Matziari and Xie (2018) demonstrated its use in synthesizing α-substituted acrylates, a class of compounds with antitumor and anti-inflammatory properties. Reacting tert-butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate with triethyl phosphonoacetate produced tert-butyl 3-(2-(ethoxycarbonyl)allyl)-1H-indole-1-carboxylate, a precursor to protease inhibitors .
Future Directions
Expanding Synthetic Utility
Future research could explore:
-
Photoredox Catalysis: Leveraging the bromine site for C–H functionalization under visible light.
-
Bioconjugation: Attaching fluorescent tags via the chloromethyl group for imaging studies.
Computational Modeling
Density functional theory (DFT) studies could optimize reaction pathways, reducing reliance on column chromatography .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume